

An In-depth Technical Guide to 3-Methoxypropionitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *3-Methoxypropionitrile*

Cat. No.: *B090507*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **3-Methoxypropionitrile** (CAS No. 110-67-8). It details experimental protocols for its synthesis, purification, and analysis, and discusses its reactivity and potential applications, particularly in the context of medicinal chemistry and drug development. This document is intended to be a valuable resource for researchers and professionals working with this versatile nitrile compound.

Introduction

3-Methoxypropionitrile, also known as methyl beta-cyanoethyl ether, is a clear, colorless to pale yellow liquid with a variety of applications in organic synthesis and as a specialty solvent. [1] Its chemical structure, featuring both a nitrile and an ether functional group, imparts unique reactivity and properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2] The nitrile group, in particular, is a key functional group in medicinal chemistry, known for its role in enhancing binding affinities and improving the pharmacokinetic profiles of drug candidates.[3][4] This guide aims to provide a detailed technical overview of **3-Methoxypropionitrile** for scientists and researchers.

Physical and Chemical Properties

The physical and chemical properties of **3-Methoxypropionitrile** are summarized in the tables below. This data has been compiled from various chemical suppliers and safety data sheets to provide a comprehensive and easy-to-reference resource.

Table 1: General and Physical Properties

Property	Value	References
CAS Number	110-67-8	
Molecular Formula	C ₄ H ₇ NO	
Molecular Weight	85.10 g/mol	
Appearance	Clear, colorless to pale yellow liquid	[2]
Boiling Point	164-165 °C	
Melting Point	-62.9 °C	[5]
Density	0.937 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.403	
Solubility in Water	335 g/L at 20 °C	[2]

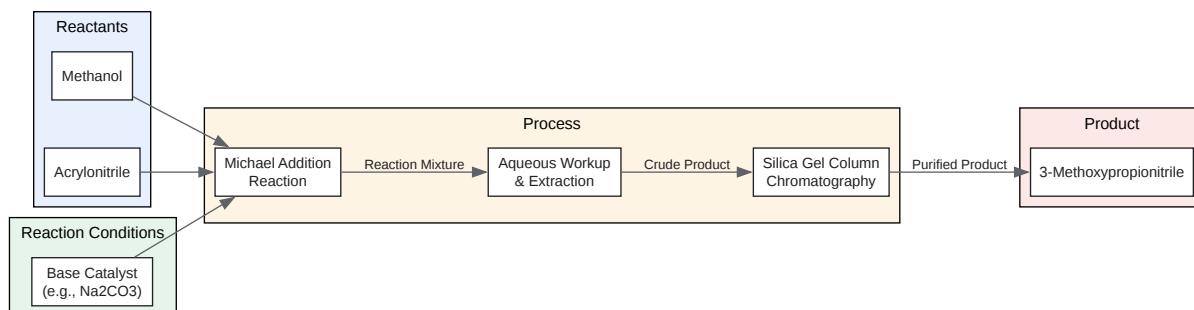
Table 2: Safety and Handling Properties

Property	Value	References
Flash Point	66 °C (150.8 °F)	[5]
Autoignition Temperature	410 °C (770 °F)	[5]
Explosive Limits	1.9 - 15.3 % (v/v)	[6]
Vapor Pressure	2.3 hPa at 30 °C	[5]
Vapor Density	2.94 (Air = 1.0)	[5]

Experimental Protocols

Synthesis of 3-Methoxypropionitrile via Michael Addition

A general and widely used method for the synthesis of **3-Methoxypropionitrile** is the base-catalyzed Michael addition of methanol to acrylonitrile.[\[1\]](#)



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Caption: Workflow for the synthesis of **3-Methoxypropionitrile**.

Detailed Methodology:

- Reaction Setup: To a solution of acrylonitrile (0.5 mmol) in methanol (2.0 mmol), add a catalytic amount of a weak base, such as an aqueous solution of sodium carbonate (Na_2CO_3 , 0.2 mL of a 0.05 M solution).[\[1\]](#) The reaction is typically carried out at room temperature with stirring.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the acrylonitrile is consumed.[\[1\]](#)
- Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate (3 x 5 mL).[\[1\]](#) The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and filtered.[\[1\]](#)

- Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield pure **3-Methoxypropionitrile**.^[1]

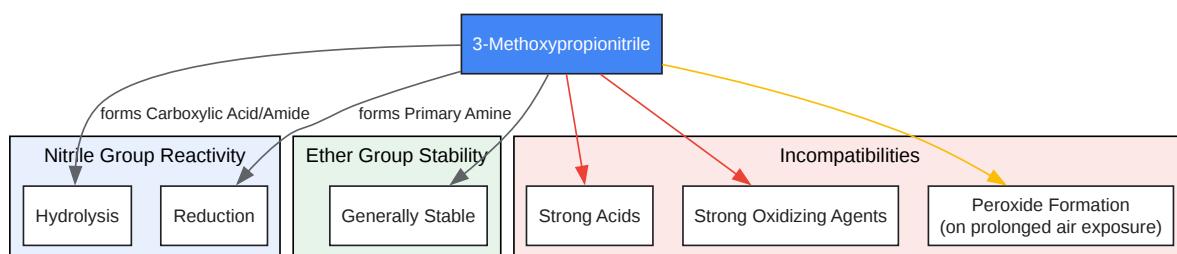
Analytical Characterization

The identity and purity of synthesized **3-Methoxypropionitrile** can be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is suitable for assessing the purity of **3-Methoxypropionitrile** and confirming its molecular weight from the mass spectrum.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ^1H NMR spectrum of **3-Methoxypropionitrile** typically shows characteristic peaks for the methoxy protons, and the two methylene groups.^[8]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, notably the nitrile ($\text{C}\equiv\text{N}$) stretching vibration and the C-O-C stretching of the ether linkage.^[8]

Chemical Reactivity and Stability

3-Methoxypropionitrile exhibits reactivity characteristic of both nitriles and ethers.



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Caption: Chemical reactivity of **3-Methoxypropionitrile**.

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 3-methoxypropionic acid or 3-methoxypropionamide, respectively.[9]
- Reduction: The nitrile group can be reduced to a primary amine, 3-methoxypropylamine, using various reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.[9]
- Stability: **3-Methoxypropionitrile** is generally stable under neutral conditions. However, it is incompatible with strong acids and strong oxidizing agents.[5]
- Peroxide Formation: Like many ethers, **3-Methoxypropionitrile** may form explosive peroxides upon prolonged exposure to air and light.[10] It is recommended to store the compound in a cool, dark, and well-ventilated area and to test for the presence of peroxides before distillation.[10]

Relevance in Drug Development

While there are no specific signaling pathways directly attributed to **3-Methoxypropionitrile** in the current literature, the nitrile functional group is of significant interest to drug development professionals.

- Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, influencing the molecule's polarity and ability to participate in hydrogen bonding.[11]
- Metabolic Stability: The introduction of a nitrile group can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[4]
- Covalent Inhibition: The electrophilic carbon of the nitrile group can react with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to covalent inhibition. This is an increasingly explored strategy in drug design.[3][12]

The synthetic utility of **3-Methoxypropionitrile** allows for its incorporation into larger molecules, where the methoxy and nitrile functionalities can be further modified to explore structure-activity relationships in drug discovery programs.

Toxicology and Safety

3-Methoxypropionitrile is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Toxicological Data

Test	Species	Route	Value	References
LD50	Rat	Oral	4130 mg/kg	[6]
LD50	Rabbit	Dermal	>9400 mg/kg	[6]
LD50	Rat	Oral	3500 mg/kg	[10]
LD50	Mouse	Intraperitoneal	1400 mg/kg	[10]

Hazard Summary:

- Causes serious eye irritation.[13]
- May cause skin and respiratory tract irritation.[13]
- Combustible liquid.[5]
- As with other nitriles, there is a potential for the release of cyanide upon metabolism or decomposition, which can lead to symptoms of cyanide poisoning.[10]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
- Work in a well-ventilated area, preferably in a fume hood.[5]
- Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[5]
- Be aware of the potential for peroxide formation and handle accordingly.[10]

Conclusion

3-Methoxypropionitrile is a valuable chemical compound with a well-defined set of physical and chemical properties. Its synthesis is straightforward, and it serves as a versatile intermediate in organic chemistry. For drug development professionals, the presence of the nitrile group offers intriguing possibilities for modulating the properties of lead compounds. A thorough understanding of its reactivity, handling requirements, and toxicological profile is essential for its safe and effective use in a research and development setting. This guide provides the core technical information necessary for scientists and researchers to confidently work with **3-Methoxypropionitrile**.

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